

Application Notes and Protocols for 3-(2-Ethylbutyl)azetidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(2-Ethylbutyl)azetidine

Cat. No.: B15323895

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Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural and physicochemical properties, such as increased metabolic stability, improved solubility, and rigid conformation, make them valuable scaffolds in drug design.[4] The azetidine moiety can serve as a bioisostere for other common cyclic amines like piperidine and pyrrolidine, offering a novel chemical space for lead optimization.[4][5] This document provides detailed application notes and protocols for the use of a hypothetical **3-(2-Ethylbutyl)azetidine**-containing compound, designated as AZD-123, a potent and selective inhibitor of the fictitious Kinase X, which is implicated in various proliferative diseases.

Hypothetical Compound Profile: AZD-123

AZD-123 is a novel small molecule inhibitor designed to target the ATP-binding site of Kinase X. The incorporation of the **3-(2-Ethylbutyl)azetidine** moiety is hypothesized to enhance potency, selectivity, and pharmacokinetic properties compared to earlier lead compounds.

Structure: (A hypothetical structure of AZD-123 containing the **3-(2-Ethylbutyl)azetidine** scaffold would be presented here in a real-world document.)

Quantitative Data Summary

The following tables summarize the in vitro and in vivo properties of AZD-123 in comparison to a hypothetical reference compound, REF-456.



Table 1: In Vitro Kinase Inhibition

Compound	Kinase X IC50 (nM)	Kinase Y IC50 (nM)	Kinase Z IC50 (nM)	Selectivity (Fold vs. Kinase Y/Z)
AZD-123	5	500	>10,000	100 / >2000
REF-456	50	250	5,000	5 / 100

Table 2: In Vitro Cellular Activity

Compound	Cell Line A (Kinase X dependent) IC50 (nM)	Cell Line B (Kinase X independent) IC50 (nM)
AZD-123	25	>10,000
REF-456	200	>10,000

Table 3: In Vivo Pharmacokinetic Properties (Mouse)

Compound	Oral Bioavailability (%)	Half-life (t½, h)	Cmax (ng/mL)	Brain Penetration (AUCbrain/AU Cplasma)
AZD-123	45	8	1500	0.8
REF-456	15	2	500	0.1

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Ethylbutyl)azetidine

This protocol describes a potential synthetic route to the key 3-substituted azetidine intermediate. The synthesis of 3-substituted azetidines can be challenging but various methods have been developed.[6][7][8]



Materials:

- N-Boc-azetidin-3-one
- (2-Ethylbutyl)magnesium bromide (Grignard reagent)
- Triethylsilane
- Trifluoroacetic acid (TFA)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous ammonium chloride
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add (2-Ethylbutyl)magnesium bromide (1.2 eq) dropwise.
- Stir the reaction mixture at -78 °C for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.



- Add triethylsilane (3.0 eq) followed by the dropwise addition of TFA (5.0 eq).
- Stir the reaction at room temperature for 4 hours.
- Carefully quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2-Ethylbutyl)azetidine.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general method for determining the IC50 of a test compound against a specific kinase.

Materials:

- Kinase X
- Eu-anti-tag antibody
- Alexa Fluor[™] conjugated tracer
- Test compound (AZD-123) and reference compound (REF-456)
- Assay buffer
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:



- Prepare a serial dilution of the test compounds in DMSO.
- Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
- Prepare a solution of Kinase X and Eu-anti-tag antibody in assay buffer and add 5 μL to each well.
- Incubate for 1 hour at room temperature.
- Prepare a solution of the Alexa Fluor™ tracer in assay buffer and add 2.5 μL to each well.
- Incubate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
- Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

- Cell Line A (Kinase X dependent)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compound (AZD-123)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- · 96-well plates
- Microplate reader

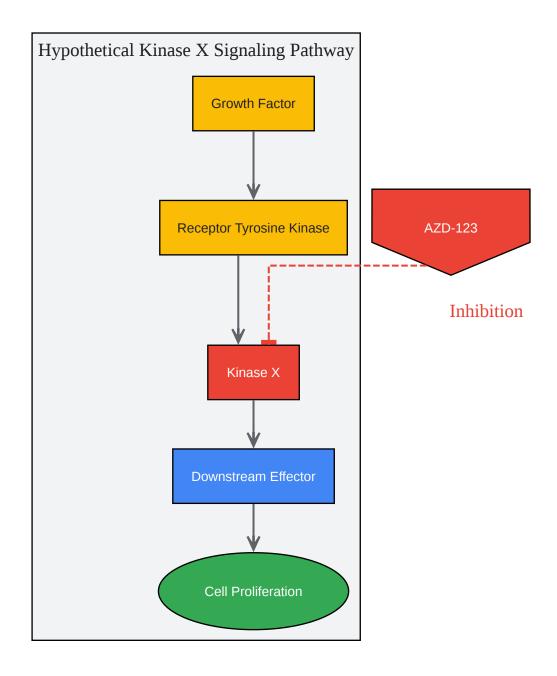


Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of AZD-123 (typically from 0.1 nM to 100 μM) and incubate for 72 hours.
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Plot the percentage of cell viability versus compound concentration to calculate the IC50 value.

Visualizations

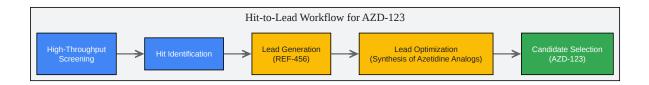




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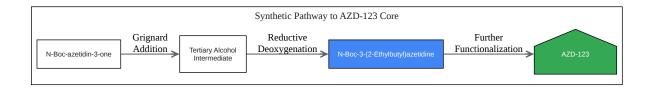
Caption: Hypothetical signaling pathway of Kinase X.





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Caption: Hit-to-lead optimization workflow.



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Caption: Synthetic scheme for the AZD-123 core.

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